Propranolol Stearate Pharmacogel vs. Propranolol Hydrochloride: 22-Fold Superior In-Vitro Skin Permeation Flux
The propranolol stearate hydrochloride (PSH) pharmacogel demonstrates a 22.4-fold increase in steady-state in-vitro skin permeation flux (42.5±3.1 µg/cm²/h) compared to a control gel containing unmodified propranolol hydrochloride (1.9±0.1 µg/cm²/h) [1]. This performance is directly attributed to the stearate prodrug's enhanced physicochemical properties and the high chemical potential gradient of its liquid crystalline gel state.
| Evidence Dimension | Steady-state in-vitro skin permeation flux |
|---|---|
| Target Compound Data | 42.5±3.1 µg/cm²/h (PSH pharmacogel) |
| Comparator Or Baseline | 1.9±0.1 µg/cm²/h (Propranolol hydrochloride control gel) |
| Quantified Difference | 22.4-fold increase in flux for PSH |
| Conditions | In-vitro permeation study using excised skin; gel formulations. |
Why This Matters
This data proves the stearate prodrug is essential for achieving therapeutically relevant transdermal flux, a capability absent in the standard hydrochloride salt.
- [1] Namdeo, A., & Jain, N. K. (2002). Liquid crystalline pharmacogel based enhanced transdermal delivery of propranolol hydrochloride. Journal of Controlled Release, 82(2-3), 223-236. View Source
